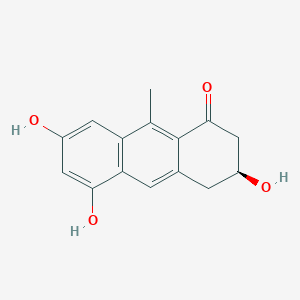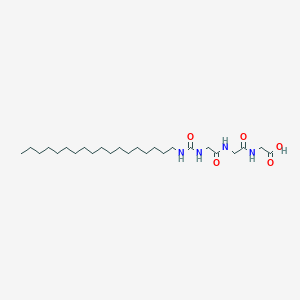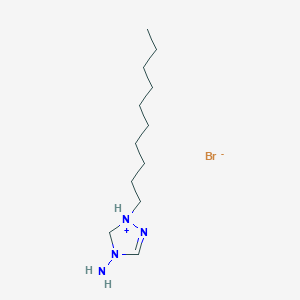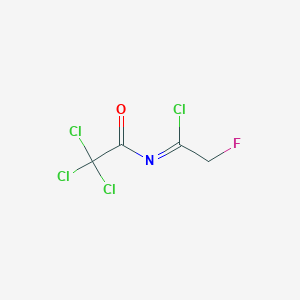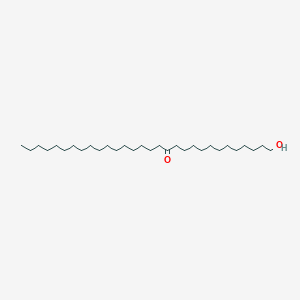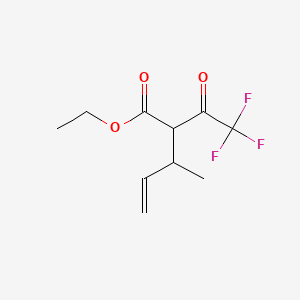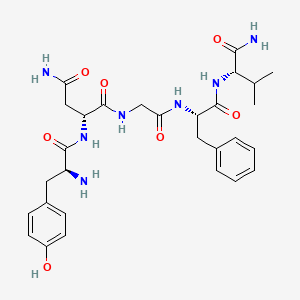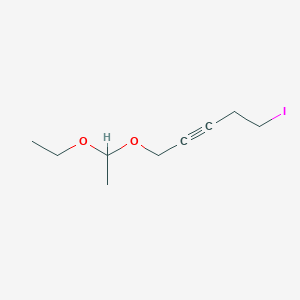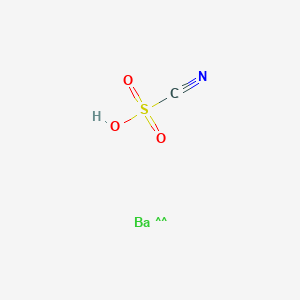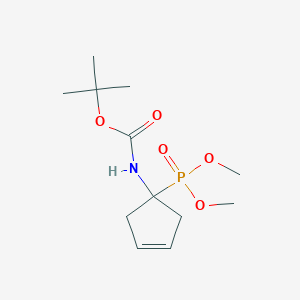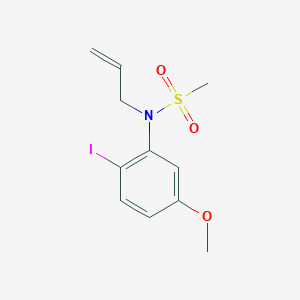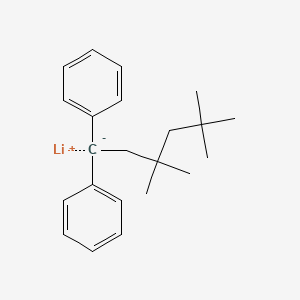
lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene is a complex organic compound that combines lithium with a highly substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene typically involves the reaction of 3,3,5,5-tetramethyl-1-phenylhexyl chloride with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran or diethyl ether, and the reaction is often performed at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene exerts its effects involves interactions with molecular targets and pathways. The lithium ion can influence various biochemical processes, while the benzene ring’s substituents can interact with specific enzymes or receptors. These interactions can modulate cellular functions and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene: Unique due to its specific substitution pattern on the benzene ring.
Lithium;(3,3,5,5-tetramethyl-1-phenylpropyl)benzene: Similar structure but with a different alkyl chain length.
Lithium;(3,3,5,5-tetramethyl-1-phenylbutyl)benzene: Another similar compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
189072-98-8 |
|---|---|
Molecular Formula |
C22H29Li |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene |
InChI |
InChI=1S/C22H29.Li/c1-21(2,3)17-22(4,5)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,16-17H2,1-5H3;/q-1;+1 |
InChI Key |
LMEXSUMYKPMPQN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
